4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Cytochrome P450 Enzyme Inhibition Azole Ligand

This N1‑triazolyl‑para‑benzoic acid regioisomer is a uniquely rigid bifunctional scaffold. Its free carboxylic acid enables direct conjugation for anticancer hybrids with nanomolar potency and low normal‑cell toxicity, while the N1‑triazole binding mode to CYP199A4 (PDB 7N14) supports fragment‑based heme‑interaction studies. High thermal stability (m.p. 318–320 °C) ensures integrity under solvothermal conditions. Accept no substitute: alternative regioisomers lack this engagement geometry and synthetic utility.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 162848-16-0
Cat. No. B069794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
CAS162848-16-0
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C=NC=N2
InChIInChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
InChIKeyFOMQQGKCPYKKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (CAS 162848-16-0): Chemical Identity, Structure, and Core Properties


4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 162848-16-0) is a heterocyclic aromatic compound characterized by a 1,2,4-triazole ring N-substituted at the para position of benzoic acid [1]. The molecular formula is C₉H₇N₃O₂ with a molecular weight of 189.17 g/mol . The compound exists as a white crystalline powder with a melting point of 318–320 °C , a boiling point of 424.1 °C at 760 mmHg, and a predicted density of 1.39 g/cm³ . It serves as a foundational scaffold for synthesizing bioactive hybrids and metal complexes, and is also a reported ligand for cytochrome P450 enzymes [2].

Why Generic 1,2,4-Triazole Derivatives Cannot Substitute 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid


The specific regioisomeric attachment (N1‑vs. N4‑substitution) of the 1,2,4‑triazole ring to the benzoic acid core critically dictates both the binding geometry and electronic properties of the resulting molecule. The para‑substituted N1‑triazolyl benzoic acid architecture of this compound yields a distinct binding mode to cytochrome P450 enzymes (e.g., CYP199A4) and a specific crystal packing, as evidenced by its X‑ray structure [1]. Furthermore, the carboxylic acid moiety at the para position is essential for conjugating the scaffold to diverse pharmacophores, a strategy that has yielded hybrids with nanomolar to low‑micromolar anticancer activity and altered selectivity profiles [2]. Simply substituting a generic triazole‑benzoic acid regioisomer, or a derivative lacking the free carboxylic acid handle, would fundamentally alter these molecular interactions and synthetic utility, thereby compromising experimental reproducibility and target engagement.

Quantitative Differentiation Evidence for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid


Reduced CYP199A4 Binding Affinity Versus 4-(Imidazol-1-yl)benzoic Acid

4-(1H-1,2,4-Triazol-1-yl)benzoic acid binds to the bacterial cytochrome P450 enzyme CYP199A4 with a 10‑fold lower affinity than its imidazole analog, 4‑(imidazol‑1‑yl)benzoic acid, and induces a smaller red shift in the Soret band, indicating a weaker ligand–heme interaction [1]. This quantitative difference in binding behavior is critical for applications requiring fine‑tuned enzyme inhibition or oxidation studies.

Cytochrome P450 Enzyme Inhibition Azole Ligand

Selective Cytotoxicity of Derived Hybrids Compared to Doxorubicin

Hybrid molecules synthesized from 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent antiproliferative activity against MCF‑7 (breast cancer) and HCT‑116 (colorectal cancer) cell lines, with IC₅₀ values ranging from 15.6 to 23.9 µM, which is comparable to the reference drug doxorubicin (IC₅₀ = 19.7 and 22.6 µM, respectively) [1]. Importantly, the most potent hybrids (compounds 2, 5, 14, and 15) displayed very weak cytotoxic effects toward normal RPE‑1 cells, in contrast to doxorubicin, which exhibited significant toxicity to normal cells [1].

Anticancer Cytotoxicity Hybrid Molecules

Thermal Stability and Storage Profile Relative to Other Triazole‑Carboxylic Acids

4-(1H-1,2,4-Triazol-1-yl)benzoic acid exhibits a high melting point of 318–320 °C, which is significantly higher than that of its regioisomer 2‑(triazol‑2‑yl)benzoic acid (267–269 °C) and the 4‑(4H‑1,2,4‑triazol‑4‑yl)benzoic acid analog (∼300 °C) [1]. This high thermal stability permits long‑term storage at room temperature in a dry environment without the need for refrigeration or desiccation .

Physicochemical Properties Stability Storage

Crystallographically Defined Binding Mode in CYP199A4

The high‑resolution (1.54 Å) X‑ray crystal structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid bound to CYP199A4 (PDB ID: 7N14) reveals that the triazole moiety does not displace the ferric aqua ligand but instead interacts with it, in contrast to the imidazole analog which coordinates directly to the heme iron [1]. This precise structural information, available in the PDB, provides a direct roadmap for structure‑guided optimization of ligand–protein interactions [2].

X-ray Crystallography Cytochrome P450 Structure-Based Design

Optimal Application Scenarios for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid


Design and Synthesis of Selective Anticancer Hybrids

The compound serves as an ideal core scaffold for constructing triazole‑benzoic acid hybrids with tailored anticancer activity. As demonstrated by Abuelizz et al. (2019), hybrids derived from this scaffold achieve IC₅₀ values comparable to doxorubicin but with markedly reduced toxicity to normal RPE‑1 cells [1]. Researchers can leverage the free carboxylic acid group to conjugate diverse pharmacophores, optimizing both potency and selectivity.

Mechanistic Studies of Cytochrome P450 Enzymes

The well‑characterized binding affinity (10‑fold weaker than the imidazole analog) and the solved X‑ray co‑crystal structure with CYP199A4 (PDB: 7N14) make this compound an invaluable tool for investigating azole–heme interactions [2]. Its unique binding mode—interacting with rather than displacing the ferric aqua ligand—enables nuanced studies of P450 inhibition mechanisms.

Synthesis of Metal‑Organic Frameworks (MOFs) and Coordination Polymers

The para‑carboxylic acid and N1‑triazole groups provide a rigid, bifunctional linker ideal for constructing supramolecular architectures. The high thermal stability (m.p. 318–320 °C) ensures the ligand remains intact during solvothermal synthesis conditions, and the well‑defined geometry supports the formation of predictable network topologies.

Fragment‑Based Drug Discovery (FBDD) Library Screening

With a molecular weight of 189 g/mol and a defined binding mode to CYP199A4, this compound is a suitable fragment for FBDD campaigns targeting P450 enzymes or other triazole‑binding proteins. Its weak intrinsic potency (IC₅₀ > 1 mM against H1N1 endonuclease) [3] is a hallmark of a high‑quality fragment, providing a clean starting point for structure‑guided optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.